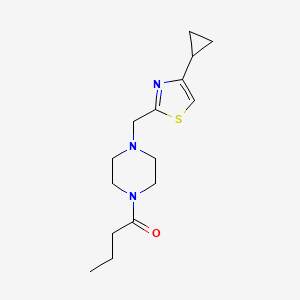![molecular formula C15H11ClF3NOS B2375389 2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-74-4](/img/structure/B2375389.png)
2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11ClF3NOS . It contains several functional groups, including an acetamide group, a sulfanyl group, a trifluoromethyl group, and two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two phenyl rings, one of which is substituted with a chloro atom and a sulfanyl group, and the other with a trifluoromethyl group. The two rings are connected through an acetamide group .Scientific Research Applications
Vibrational Spectroscopic Signatures
A study focused on a molecule with structural similarities to 2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, examining its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This research utilized density functional theory and natural bond orbital analysis to understand the molecule's stereo-electronic interactions and stability, providing insights into the vibrational properties of similar compounds (Mary et al., 2022).
Conformational Studies
Another study examined the conformations of related acetamide compounds, providing valuable data on their molecular structures. This research used the dipole moment method and quantum chemical calculations, which could be relevant for understanding the structural properties of this compound (Ishmaeva et al., 2015).
Antimicrobial Studies
Research involving N-substituted sulfanilamide derivatives, closely related to the chemical structure of interest, demonstrated their synthesis and characterization. These studies also evaluated their antibacterial and antifungal activities, which could be indicative of the potential antimicrobial properties of similar compounds (Lahtinen et al., 2014).
QSAR and Antibacterial Agents Studies
A study on similar compounds examined their synthesis and evaluated their antibacterial activity. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provided insights into how structural and physicochemical parameters influence their biological activity, which could be applicable to this compound (Desai et al., 2008).
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-11-4-2-6-13(8-11)22-9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFUBYEUCQHIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)
![methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2375309.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)
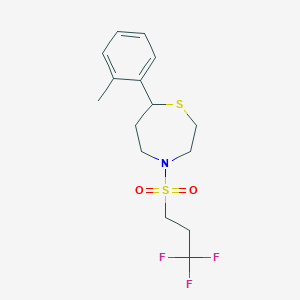
![N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2375314.png)
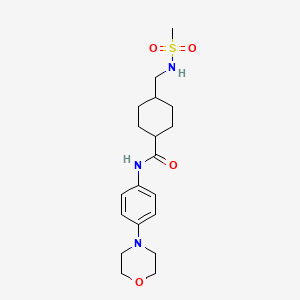
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)
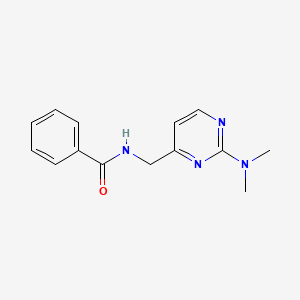

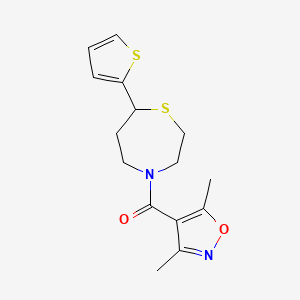
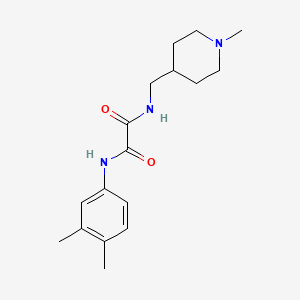
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
